Phenylacetonitrile
Overview
Description
Phenylacetonitrile, also known as benzyl cyanide, is an organic compound with the chemical formula C₆H₅CH₂CN. It is a colorless liquid with a faint almond-like odor. This compound is an important intermediate in the synthesis of various pharmaceuticals, agrochemicals, and fragrances .
Mechanism of Action
Target of Action
Phenylacetonitrile primarily targets enzymes involved in its metabolic pathways. For instance, it interacts with the enzyme cytochrome P450 (CYP) 79A2, which catalyzes its biosynthesis from phenylalanine . It’s also targeted by nitrilases, a class of enzymes that degrade nitriles .
Mode of Action
This compound interacts with its targets, primarily enzymes, to undergo various transformations. For instance, the enzyme CYP79A2 catalyzes the conversion of phenylalanine to this compound . Nitrilases can further hydrolyze this compound to produce phenylacetic acid .
Biochemical Pathways
This compound is involved in several biochemical pathways. It is produced via the Kolbe nitrile synthesis between benzyl chloride and sodium cyanide, and by oxidative decarboxylation of phenylalanine . It can also be hydrolyzed to give phenylacetic acid . In biological systems, nitrile synthesis follows two distinct pathways: aldoxime dehydratase catalyzes the formation of a carbon-nitrogen triple bond via dehydration of aldoxime to corresponding nitrile, and hydroxynitrile lyase or oxynitrilase-mediated transformation of aldehyde .
Pharmacokinetics (ADME Properties)
Computational methods like admetlab 20 and admetSAR3.0 can predict these properties, providing insights into its bioavailability and potential as a drug molecule .
Result of Action
The molecular and cellular effects of this compound’s action depend on its metabolic transformations. For instance, its hydrolysis by nitrilases produces phenylacetic acid, a key precursor for the synthesis of penicillin G . Additionally, when this compound is attacked by predators, it is converted to hydrogen cyanide, causing food poisoning .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, low temperature, metal ion addition, and specific substrate structure can profoundly improve the amide formation capability of nitrilase . Moreover, this compound can act as an olfactory aposematic signal and precursor of hypertoxic hydrogen cyanide to protect gregarious locusts from predation .
Biochemical Analysis
Biochemical Properties
Phenylacetonitrile interacts with specific enzymes, proteins, and other biomolecules. It is a substrate for arylacetonitrilases, enzymes that catalyze the hydrolysis of nitriles to corresponding carboxylic acid and ammonia . These enzymes have attracted attention due to their aryl specificity and enantioselectivity .
Cellular Effects
This compound has been used in biotransformation processes to produce phenylacetic acid, a key precursor for the synthesis of penicillin G . This process involves the use of recombinant Escherichia coli harboring a mutant nitrilase, which shows high substrate tolerance and completely hydrolyzes this compound under optimal conditions .
Molecular Mechanism
The molecular mechanism of this compound involves its conversion into carboxylic acid and ammonia by arylacetonitrilases . This reaction is catalyzed by CYP305M2, a novel gene encoding a cytochrome P450 enzyme .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to be completely hydrolyzed in 30 minutes under optimal conditions . The activity of the catalyst used in this process could be recovered by continuously blowing air into the fixed-bed at a certain temperature for a specific duration .
Metabolic Pathways
This compound is involved in the phenylalanine metabolic pathway. Its biosynthesis begins with the conversion of phenylalanine into phenylacetaldoxime by N-monooxygenase and decarboxylase .
Preparation Methods
Synthetic Routes and Reaction Conditions: Phenylacetonitrile can be synthesized through several methods. One common method involves the reaction of benzyl chloride with sodium cyanide. This reaction typically occurs in an aqueous or alcoholic medium and requires careful handling due to the toxicity of sodium cyanide .
Another method involves the amination of styrene oxide using a bimetallic catalyst such as Zn-Cr/γ-Al₂O₃. This process can achieve high yields under specific conditions, such as a temperature of 693 K and the presence of ammonia .
Industrial Production Methods: Industrial production of this compound often relies on the benzyl chloride and sodium cyanide method due to its simplicity and cost-effectiveness. environmental and safety concerns have led to the exploration of greener alternatives, such as biocatalytic processes using nitrilase enzymes .
Chemical Reactions Analysis
Types of Reactions: Phenylacetonitrile undergoes various chemical reactions, including:
Hydrolysis: Converts this compound to phenylacetic acid in the presence of water and acid or base catalysts.
Reduction: Reduces to phenylethylamine using reducing agents like lithium aluminum hydride.
Substitution: Undergoes nucleophilic substitution reactions, such as alkylation and acylation.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, water as a solvent.
Reduction: Lithium aluminum hydride, anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, and appropriate bases or acids.
Major Products Formed:
Hydrolysis: Phenylacetic acid.
Reduction: Phenylethylamine.
Substitution: Various substituted this compound derivatives.
Scientific Research Applications
Phenylacetonitrile has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Biology: Studied for its role in enzyme-catalyzed reactions, such as nitrilase-mediated hydrolysis.
Medicine: Intermediate in the production of drugs like phenobarbital and methylphenidate.
Industry: Utilized in the manufacture of fragrances and as a solvent in electrochemical applications.
Comparison with Similar Compounds
Phenylacetonitrile can be compared with other nitrile compounds such as:
Benzonitrile (C₆H₅CN): Similar structure but lacks the methylene group.
Adiponitrile (NC(CH₂)₄CN): Used in the production of nylon, has a longer carbon chain.
3-Cyanopyridine (C₅H₄N(CN)): Contains a pyridine ring, used in the synthesis of niacin.
Uniqueness: this compound’s unique structure, with a benzyl group attached to the nitrile, makes it a versatile intermediate in organic synthesis. Its ability to undergo various chemical reactions and its applications in multiple fields highlight its importance .
Properties
IUPAC Name |
2-phenylacetonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N/c9-7-6-8-4-2-1-3-5-8/h1-5H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUSQOBVLVYHIEX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2021492 | |
Record name | Benzyl cyanide | |
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Molecular Weight |
117.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [HSDB] Faintly yellow liquid, soluble in water; [MSDSonline], Liquid | |
Record name | Benzyl cyanide | |
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Boiling Point |
233.5 °C, 233.00 to 234.00 °C. @ 760.00 mm Hg | |
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Flash Point |
102 °C, 102 °C (closed cup), 235 °F (113 °C) (Open cup) | |
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Solubility |
Miscible with oxygenated solvents., SOL IN ALL PROP IN ALC, ETHER; SOL IN ACETONE, In water, 100 mg/L at 25 °C, 0.1 mg/mL at 25 °C | |
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Density |
1.0205 | |
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Vapor Pressure |
0.08 [mmHg], 0.089 mm Hg at 25 °C /Extrapolated/ | |
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Color/Form |
Colorless oily liquid | |
CAS No. |
140-29-4 | |
Record name | Phenylacetonitrile | |
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Melting Point |
-23.8 °C | |
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Retrosynthesis Analysis
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